4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine
Description
4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine is a synthetic organic piperidine derivative featuring a unique structural framework. The compound is synthesized from 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a brominated aromatic precursor, which facilitates the introduction of piperidine moieties and a propargyl (prop-2-ynyl) substituent . This molecule has garnered attention for its enhanced biological activities, including antidiabetic, antioxidant, and DNA-binding properties, which surpass those of structurally related compounds . The propargyl group and the methyl-piperidine backbone are critical to its functional efficacy, influencing both electronic and steric interactions with biological targets.
Properties
IUPAC Name |
4-methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-8-16-11-6-15(7-12-16)13-17-9-4-14(2)5-10-17/h1,14-15H,4-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIZLXPNIHCSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Condensation
The Dieckmann cyclization is a classical method for synthesizing piperidinones, which can be reduced to piperidines. For 4-methylpiperidine, the reaction involves cyclization of a diester derived from a β-keto ester and a primary amine.
Procedure :
- React ethyl acetoacetate with methylamine to form a β-keto ester intermediate.
- Perform Dieckmann cyclization under basic conditions (e.g., NaOEt) to yield 4-methyl-2-piperidone.
- Reduce the piperidone to 4-methylpiperidine using LiAlH₄ or catalytic hydrogenation.
Yield : ~60–70% after reduction.
Synthesis of 1-Prop-2-ynylpiperidin-4-ylmethyl Derivatives
Propargylation of Piperidine
Introducing the propargyl group at the 1-position of piperidine requires selective alkylation. A Boc-protection strategy mitigates over-alkylation:
Procedure :
- Protect piperidin-4-ylmethanol as its Boc derivative using di-tert-butyl dicarbonate.
- Alkylate the Boc-protected amine with propargyl bromide in the presence of Cs₂CO₃.
- Deprotect using HCl/dioxane to yield 1-prop-2-ynylpiperidin-4-ylmethanol.
Yield : ~75–85% for alkylation; ~90% for deprotection.
Coupling Strategies for Methylene Bridge Formation
Mitsunobu Reaction
The Mitsunobu reaction couples alcohols to amines via a phosphine-mediated process, ideal for forming the methylene bridge:
Procedure :
- Convert 1-prop-2-ynylpiperidin-4-ylmethanol to its corresponding alcohol.
- React with 4-methylpiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Conditions :
Reductive Amination
A ketone intermediate facilitates methylene bridge formation via reductive amination:
Procedure :
- Oxidize 1-prop-2-ynylpiperidin-4-ylmethanol to 1-prop-2-ynylpiperidin-4-ylmethanone using PCC.
- React with 4-methylpiperidine and NaBH₃CN in MeOH.
Conditions :
Integrated Synthetic Route
Combining the above steps, a representative synthesis is outlined:
Step 1 : Synthesis of 4-methylpiperidine via Dieckmann condensation and reduction.
Step 2 : Boc protection of piperidin-4-ylmethanol, propargylation, and deprotection.
Step 3 : Oxidation of 1-prop-2-ynylpiperidin-4-ylmethanol to the ketone.
Step 4 : Reductive amination with 4-methylpiperidine.
Overall Yield : ~40–50% over four steps.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mitsunobu Reaction | Mild conditions, stereoretentive | High cost of reagents | 50–65 |
| Reductive Amination | High yielding, scalable | Requires ketone synthesis | 70–80 |
| Alkylation | Simple reagents | Over-alkylation risks | 60–75 |
Mechanistic Insights
Propargylation Selectivity
The Boc group directs alkylation to the piperidine nitrogen, preventing dialkylation. Steric hindrance from the 4-methyl group in the final coupling step ensures monoalkylation.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine Derivatives
Mechanistic Insights
- Antidiabetic Activity : The propargyl group’s linear geometry and electron-rich triple bond likely enhance interactions with enzymes like α-glucosidase or insulin receptors, improving glucose metabolism regulation .
- Antioxidant Effects : The propargyl group’s ability to stabilize free radicals via resonance contributes to superior antioxidant activity compared to the sterically hindered tetramethylphenyl analog .
- DNA Binding: The propargyl substituent facilitates π-stacking or minor-grove binding, whereas the tetramethylphenyl group’s bulkiness reduces DNA interaction efficiency .
Structural Analysis and Validation
The structural determination of these compounds relies on advanced crystallographic tools:
- SHELX Suite : Used for small-molecule refinement and structure solution, ensuring accurate atomic coordinate assignments .
- ORTEP-III : Provides graphical visualization of molecular geometry, confirming the spatial arrangement of the propargyl and piperidine groups .
- Structure Validation: Tools like PLATON (implemented in SHELX) assess geometric correctness, detecting anomalies in bond lengths and angles, which is critical for validating comparative studies .
These methodologies ensure that structural comparisons between derivatives are robust and reproducible, underpinning the reliability of functional data .
Biological Activity
4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine, a derivative of piperidine, has garnered attention due to its potential therapeutic applications. Piperidine derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 248.38 g/mol. The compound features a piperidine ring substituted with a prop-2-ynyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation. A study by Goel et al. (2023) reported that certain piperidine derivatives effectively inhibited DNA cleavage and exhibited antiangiogenic activity in various cancer models, including breast and colon cancer .
Table 1: Anticancer Activity of Piperidine Derivatives
Antiviral Activity
The compound's structural analogs have also been investigated for their antiviral properties. A recent study explored the inhibitory potential of piperidine derivatives against SARS-CoV-2, revealing promising results in molecular docking studies . The binding free energy calculations indicated that these compounds could effectively interact with the main protease (Mpro) of SARS-CoV-2, suggesting their potential as therapeutic agents against COVID-19.
Table 2: Antiviral Potential of Piperidine Derivatives Against SARS-CoV-2
| Compound Name | Binding Free Energy (kcal/mol) | Target Protein | Reference |
|---|---|---|---|
| P1 | -4.29 | Mpro | Study |
| P2 | -5.52 | Mpro | Study |
| P3 | -6.12 | Mpro | Study |
| P4 | -6.35 | Mpro | Study |
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways. For instance, inhibition of the Akt signaling pathway has been linked to the apoptosis of cancer cells . Additionally, molecular dynamics simulations suggest that the compound maintains dynamic stability in aqueous environments, enhancing its potential as a drug candidate.
Case Studies
- Case Study on Cancer Treatment : A study involving a series of piperidine derivatives demonstrated significant reduction in cell viability in breast cancer cell lines upon treatment with compounds structurally related to 4-Methyl-1-[...]. The mechanism involved modulation of cell cycle progression and induction of apoptosis.
- Case Study on SARS-CoV-2 Inhibition : Computational analysis showed that specific modifications to the piperidine structure improved binding affinity to the viral protease, suggesting that further optimization could yield effective antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
